molecular formula C7H5ClINO2 B12848492 1-Chloro-2-iodo-5-methyl-3-nitrobenzene

1-Chloro-2-iodo-5-methyl-3-nitrobenzene

Cat. No.: B12848492
M. Wt: 297.48 g/mol
InChI Key: NBUQAZOZZHQVDZ-UHFFFAOYSA-N
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Description

1-Chloro-2-iodo-5-methyl-3-nitrobenzene is an aromatic compound characterized by the presence of chlorine, iodine, methyl, and nitro groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-2-iodo-5-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including halogenation and nitration reactions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium iodide in acetone for halogen exchange reactions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields 1-Chloro-2-iodo-5-methyl-3-aminobenzene.

    Carboxylic Acid Derivatives: Oxidation of the methyl group produces 1-Chloro-2-iodo-5-nitrobenzoic acid.

Scientific Research Applications

1-Chloro-2-iodo-5-methyl-3-nitrobenzene finds applications in various fields of scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-2-iodo-5-methyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups (nitro and halogens) on the benzene ring influences its reactivity and interaction with nucleophiles. The compound’s effects are mediated through the formation of reactive intermediates, which can undergo further transformations to yield biologically active products.

Comparison with Similar Compounds

    1-Chloro-2-iodo-5-methylbenzene: Lacks the nitro group, resulting in different reactivity and applications.

    1-Chloro-2-iodo-3-nitrobenzene: Differently substituted, leading to variations in chemical behavior and uses.

    1-Chloro-2-iodo-5-methyl-4-nitrobenzene: Positional isomer with distinct properties.

Uniqueness: 1-Chloro-2-iodo-5-methyl-3-nitrobenzene is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct chemical and physical properties. Its combination of halogens, methyl, and nitro groups makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5ClINO2

Molecular Weight

297.48 g/mol

IUPAC Name

1-chloro-2-iodo-5-methyl-3-nitrobenzene

InChI

InChI=1S/C7H5ClINO2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,1H3

InChI Key

NBUQAZOZZHQVDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)I)[N+](=O)[O-]

Origin of Product

United States

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